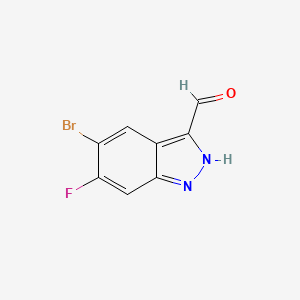
5-bromo-6-fluoro-1H-indazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-fluoro-1H-indazole-3-carbaldehyde: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used as building blocks in medicinal chemistry. The presence of bromine and fluorine atoms in the compound enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-fluoro-1H-indazole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoroaniline.
Cyclization: The aniline derivative undergoes cyclization to form the indazole ring. This can be achieved through various methods, including transition metal-catalyzed reactions.
Formylation: The final step involves the introduction of the formyl group at the 3-position of the indazole ring. This can be done using Vilsmeier-Haack reaction conditions, where the indazole is treated with a formylating agent like DMF and POCl3.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in 5-bromo-6-fluoro-1H-indazole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 5-bromo-6-fluoro-1H-indazole-3-carboxylic acid.
Reduction: 5-bromo-6-fluoro-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-6-fluoro-1H-indazole-3-carbaldehyde is used as a key intermediate in the synthesis of more complex indazole derivatives. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the structure-activity relationships of indazole derivatives. It helps in understanding how modifications to the indazole ring affect biological activity.
Medicine: The compound is explored for its potential therapeutic applications. Indazole derivatives have shown promise as anti-inflammatory, anticancer, and antimicrobial agents. This compound is used in the development of new drug candidates.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It is also employed in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-bromo-6-fluoro-1H-indazole-3-carbaldehyde is primarily related to its ability to interact with biological targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
5-Bromo-1H-indazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
6-Fluoro-1H-indazole: Lacks the bromine atom, which may influence its chemical properties.
1H-Indole-3-carbaldehyde: Similar structure but lacks the bromine and fluorine atoms, leading to different reactivity and applications.
Uniqueness: 5-Bromo-6-fluoro-1H-indazole-3-carbaldehyde is unique due to the presence of both bromine and fluorine atoms, which enhance its chemical reactivity and potential for various applications. The combination of these halogens in the indazole ring makes it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C8H4BrFN2O |
|---|---|
Poids moléculaire |
243.03 g/mol |
Nom IUPAC |
5-bromo-6-fluoro-2H-indazole-3-carbaldehyde |
InChI |
InChI=1S/C8H4BrFN2O/c9-5-1-4-7(2-6(5)10)11-12-8(4)3-13/h1-3H,(H,11,12) |
Clé InChI |
QZEZCJISPYUSCD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC2=C(NN=C21)C=O)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


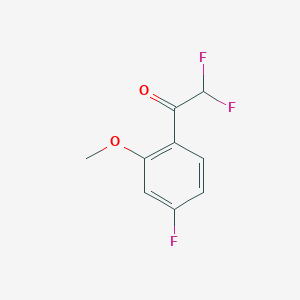

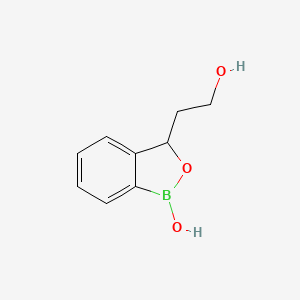
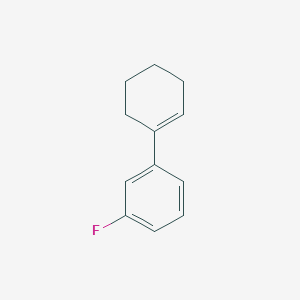
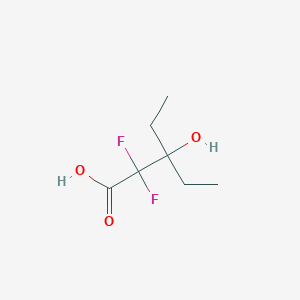
![3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13543461.png)
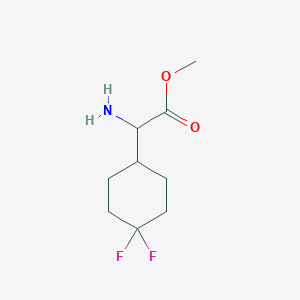
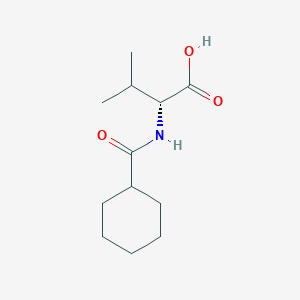
![4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol](/img/structure/B13543478.png)


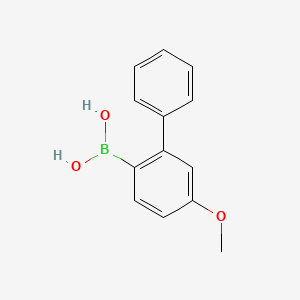
![3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid](/img/structure/B13543498.png)

